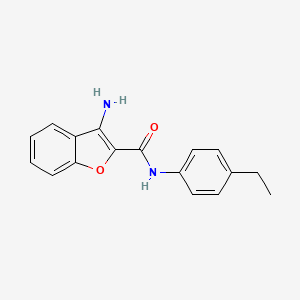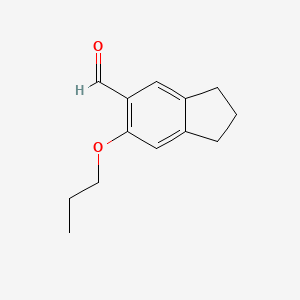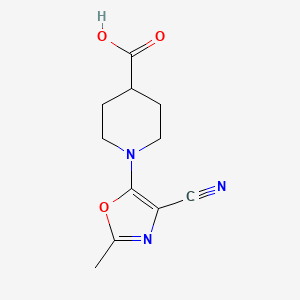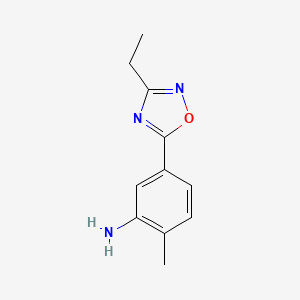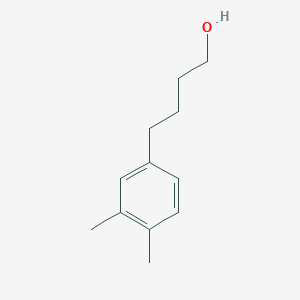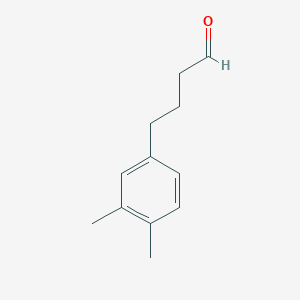![molecular formula C12H14F3N B1517069 (环丙基甲基)({[2-(三氟甲基)苯基]甲基})胺 CAS No. 1019538-83-0](/img/structure/B1517069.png)
(环丙基甲基)({[2-(三氟甲基)苯基]甲基})胺
描述
Cyclopropylmethyl ({[2-(trifluoromethyl)phenyl]methyl})amine, also known as CPMA, is an organic compound that is used in a variety of scientific research applications. CPMA is a cyclopropylmethyl derivative of an amine, and is a colorless, crystalline solid with a molecular weight of 218.20 g/mol. CPMA has a boiling point of 85.7°C, a melting point of -5.2°C, and is soluble in water. CPMA is a versatile compound that is used in a variety of scientific research applications, such as synthesis, biochemical and physiological effects, and laboratory experiments.
科学研究应用
新型化合物的合成和表征
研究探索了涉及环丙烷环的新型化合物的合成,这对了解(环丙基甲基)({[2-(三氟甲基)苯基]甲基})胺衍生物的化学性质和潜在应用至关重要。例如,一项研究详细介绍了 1H-苯并咪唑的新型氮杂环丁烷-2-酮衍生物的合成、抗菌和细胞毒性活性,利用可能涉及类似环丙基甲基的环加成反应 (Noolvi 等人,2014 年)。
有机反应中的机理研究
已经研究了涉及环丙烷衍生物的反应的机理方面,提供了对铵盐催化的环丙烷化的底物电离步骤的见解。此类研究提供了对反应动力学和机理的更深入理解,可能适用于具有(环丙基甲基)({[2-(三氟甲基)苯基]甲基})胺结构的化合物 (Yueh & Bauld,1997 年)。
在对映选择性合成中的应用
活化环丙烷与胺亲核试剂的刘易斯酸催化开环是环丙烷衍生物在对映选择性合成中应用的一个例子。该方法用于合成双重血清素/去甲肾上腺素再摄取抑制剂,证明了基于环丙烷的化合物在开发药理学相关分子中的效用 (Lifchits & Charette,2008 年)。
合成化学中的保护基团
利用环丙基甲基氨基甲酸酯 (MPoc) 基团开发新的胺保护基团突出了另一个应用。这项研究表明了环丙烷衍生物在合成策略中的重要性,为常用基团提供正交保护,并能够以最小的结构扰动合成复杂分子 (Snider & Wright,2011 年)。
属性
IUPAC Name |
1-cyclopropyl-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-4-2-1-3-10(11)8-16-7-9-5-6-9/h1-4,9,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOFJNPDYFYOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
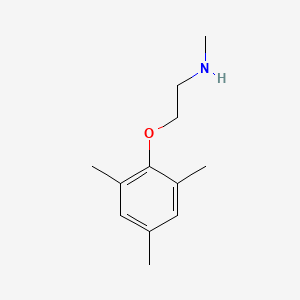
![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)

